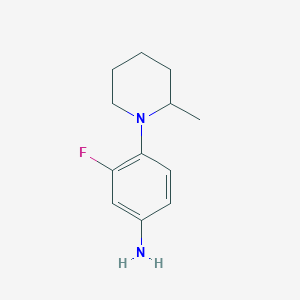

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline

Description

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a fluorinated aniline derivative featuring a 2-methylpiperidine substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆FN₂, with a molecular weight of 210.27 g/mol (inferred from analogs in ). The fluorine atom at the 3-position and the 2-methylpiperidinyl group contribute to its unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition ().

For example, 3-fluoro-4-(4-methylpiperazin-1-yl)aniline derivatives are synthesized via coupling reactions under acidic conditions ().

Properties

IUPAC Name |

3-fluoro-4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKAJYHQGRRHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Piperidine Substitution: The final step involves the substitution of the amine group with the 2-methylpiperidin-1-yl group under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The piperidine moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline with key analogs:

Key Observations :

- Piperidine vs.

- Ether vs. Amine Linkage : The tetrahydrofuranmethoxy substituent in introduces an oxygen atom, altering electronic properties and solubility compared to amine-linked analogs.

Kinase Inhibition

- c-Met Kinase Inhibitors : Analogs such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline exhibit potent c-Met kinase inhibition (IC₅₀ < 50 nM) due to fluorine’s electron-withdrawing effect and aromatic stacking . The target compound’s 2-methylpiperidine group may enhance hydrophobic interactions in the ATP-binding pocket.

- Binding Affinity : Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) show improved solubility but reduced potency compared to bulkier substituents like pyrrolotriazine, suggesting a trade-off between pharmacokinetics and efficacy .

Biological Activity

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position of an aniline structure. This configuration enhances its biological activity through improved binding affinity to various targets.

Key Structural Features:

| Feature | Description |

|---|---|

| Fluorine Atom | Enhances binding affinity and selectivity |

| Piperidine Moiety | Increases lipophilicity, aiding membrane penetration |

| Aniline Group | Provides a platform for further functionalization |

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline interacts with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom allows for strong hydrogen bonding and dipole interactions, which are crucial for its activity. The piperidine component contributes to its ability to traverse biological membranes, enhancing its pharmacokinetic properties.

Enzyme Interactions

Research indicates that this compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline exhibits cytotoxic effects against various tumor cell lines, including Huh-7 (hepatocellular carcinoma) and A549 (lung cancer). These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition due to its structural similarity to biologically active molecules. Its role in receptor binding studies further underscores its relevance in medicinal chemistry .

Case Studies and Research Findings

- Cytotoxic Activity : A study investigated the effects of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline on tumor cell lines. Results indicated that the compound induced apoptosis in Huh-7 cells with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.

- Enzyme Interaction Study : Another study focused on the interaction with cytochrome P450 enzymes, revealing that the compound acts as a competitive inhibitor. This could lead to increased plasma concentrations of other drugs metabolized by these enzymes, necessitating careful consideration in polypharmacy scenarios .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline has favorable absorption characteristics, crossing the blood-brain barrier effectively due to its lipophilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.